
bis-O-(1-methylethylidene)-beta-D-Fructofuranose
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Overview
Description
bis-O-(1-methylethylidene)-beta-D-Fructofuranose: is a chemical compound known for its significant applications in various fields, including medicine and chemistry. It is a derivative of fructose, a simple sugar, and is often used in the synthesis of more complex molecules. This compound is particularly notable for its role in the development of anticonvulsant drugs, such as topiramate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-O-(1-methylethylidene)-beta-D-Fructofuranose typically involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as perchloric acid. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a crucial role in the development of anticonvulsant drugs like topiramate, which is used to treat epilepsy and migraines
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .
Comparison with Similar Compounds
2,34,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate:
1,25,6-bis-O-(1-methylethylidene)-D-mannitol: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: bis-O-(1-methylethylidene)-beta-D-Fructofuranose is unique due to its specific structural features that allow it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of complex molecules with significant biological activities .
Biological Activity
bis-O-(1-methylethylidene)-beta-D-fructofuranose, also known as 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose, is a derivative of fructose with significant biological activities. This compound has gained attention due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H20O6
- Molecular Weight : 260.28 g/mol
- CAS Number : 20880-92-6
- Structure : The compound features a unique isopropylidene group that influences its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects :
- Antidiabetic Properties :
- Antioxidant Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting alpha-glucosidase, the compound alters glucose metabolism and absorption.
- Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to arrest at specific phases and promoting apoptosis in cancer cells.
- Oxidative Stress Modulation : Its antioxidant properties help mitigate damage caused by reactive oxygen species (ROS), thus preserving cellular integrity.
Case Studies and Research Findings
Applications in Pharmacology
The unique properties of this compound position it as a promising candidate for drug development:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.
- Diabetes Management : As an alpha-glucosidase inhibitor, it could be developed into a therapeutic for diabetes.
- Nutraceuticals : Given its antioxidant properties, it may be utilized in dietary supplements aimed at enhancing overall health and preventing chronic diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing bis-O-(1-methylethylidene)-β-D-fructofuranose?
- Methodological Answer : The synthesis typically involves protecting hydroxyl groups on β-D-fructofuranose using acetone under acidic conditions. A two-step protocol is recommended:
Protection : React β-D-fructofuranose with 2,2-dimethoxypropane in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) to form the bis-isopropylidene derivative.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm regioselectivity via 1H-NMR, focusing on the characteristic singlet for isopropylidene methyl groups (~1.3–1.5 ppm) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy :
- 1H-NMR identifies proton environments (e.g., anomeric protons at δ 5.2–5.5 ppm).
- 13C-NMR and DEPT-135 confirm carbon types (e.g., acetal carbons at ~100–110 ppm).
- 2D techniques (HMBC, HSQC) resolve connectivity, particularly for overlapping furanose ring signals .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for C12H20O6: 284.13 g/mol) .
Advanced Research Questions
Q. How can regioselective functionalization (e.g., sulfonylation) be achieved in bis-O-(1-methylethylidene)-β-D-fructofuranose derivatives?
- Methodological Answer :
- Targeting Primary Hydroxyls : Use bulky sulfonating agents (e.g., p-toluenesulfonyl chloride) in anhydrous pyridine at 0–5°C to favor reaction at less hindered positions (e.g., C-6 hydroxyl).
- Kinetic Control : Short reaction times (~2 hours) minimize over-sulfonylation. Monitor via TLC (Rf shift in 3:7 ethyl acetate/hexane).
- Validation : 1H-NMR detects downfield shifts (~δ 4.3–4.5 ppm) for tosyl-OCH2 groups .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT for optimized geometries and NMR chemical shift predictions).
- Isotopic Labeling : Introduce 13C-labels at key positions (e.g., anomeric carbon) to clarify signal assignments in crowded NMR spectra .
Q. How does bis-O-(1-methylethylidene)-β-D-fructofuranose interact with enzymes like β-fructofuranosidase?
- Methodological Answer :
- Substrate Specificity Assays : Incubate the compound with β-fructofuranosidase (pH 6.5, 37°C) and monitor hydrolysis via HPLC for released fructose.
- Inhibition Studies : Compare kinetics (Km, Vmax) with natural substrates (e.g., sucrose) to assess competitive inhibition. Use molecular docking simulations to identify binding site interactions .
Q. Methodological Challenges and Solutions
Q. What are common pitfalls in deprotection of isopropylidene groups, and how are they mitigated?
- Methodological Answer :
- Acidic Hydrolysis : Use dilute HCl (0.1 M) in THF/water (1:1) at 25°C to avoid side reactions (e.g., ring-opening).
- Monitoring : Track deprotection via IR spectroscopy (disappearance of C-O-C stretch at ~1250 cm−1) .
Properties
IUPAC Name |
[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSDDHYUVYJCQ-PDBLZVRPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.